molecular formula C12H16N2O B15069131 8-Quinolinecarboxamide, 5,6,7,8-tetrahydro-N,3-dimethyl- CAS No. 53400-70-7

8-Quinolinecarboxamide, 5,6,7,8-tetrahydro-N,3-dimethyl-

Cat. No.: B15069131
CAS No.: 53400-70-7
M. Wt: 204.27 g/mol
InChI Key: NRVZITOHJZCQEF-UHFFFAOYSA-N
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Properties

CAS No.

53400-70-7

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

N,3-dimethyl-5,6,7,8-tetrahydroquinoline-8-carboxamide

InChI

InChI=1S/C12H16N2O/c1-8-6-9-4-3-5-10(12(15)13-2)11(9)14-7-8/h6-7,10H,3-5H2,1-2H3,(H,13,15)

InChI Key

NRVZITOHJZCQEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(CCC2)C(=O)NC)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carboxamide typically involves the reaction of 3,4-dihydroquinoline derivatives with appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include catalytic hydrogenation, alkylation, and amidation reactions, often carried out under inert atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

N,3-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

N,3-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,3-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,3-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

8-Quinolinecarboxamide, 5,6,7,8-tetrahydro-N,3-dimethyl- (CAS Number: 53400-70-7), is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H16N2O
  • Molecular Weight : 204.268 g/mol
  • Structure : The compound features a quinoline ring system with a carboxamide functional group and a tetrahydro configuration.

The biological activity of 8-quinolinecarboxamide derivatives often involves interactions with various biological targets. Notably, quinoline derivatives have been studied for their ability to inhibit enzymes such as cyclooxygenase (COX) and to modulate pathways involved in inflammation and cancer progression.

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. For instance:

  • A study evaluated the efficacy of various quinoline derivatives against mycobacterial species, revealing that certain compounds showed higher activity than standard treatments like isoniazid and pyrazinamide .
  • Specifically, derivatives containing the quinoline scaffold have been noted for their potential as antibacterial and antifungal agents .

Anticancer Potential

8-Quinolinecarboxamide has been explored for its anticancer effects:

  • In vitro studies demonstrated that several quinoline derivatives displayed cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A498 (renal cancer) .
  • The structure-activity relationship (SAR) analysis highlighted that modifications on the quinoline ring could enhance cytotoxic effects and selectivity towards tumor cells .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is significant:

  • Compounds derived from quinoline have been shown to inhibit the production of nitric oxide in macrophages stimulated by lipopolysaccharides (LPS), indicating their role in modulating inflammatory responses .
  • The inhibition of COX enzymes further supports their use in treating inflammatory diseases .

Case Studies

  • In Vitro Anticancer Study :
    • A series of substituted quinoline derivatives were synthesized and tested for anticancer activity. Among them, specific compounds showed remarkable selectivity against renal and breast cancer cell lines with IC50 values indicating potent activity .
  • Antimycobacterial Activity :
    • In a comparative study involving various quinoline derivatives against Mycobacterium tuberculosis, certain compounds demonstrated superior efficacy compared to traditional drugs, suggesting a promising avenue for tuberculosis treatment .

Data Summary

Biological ActivityCompoundEfficacyReference
AntimicrobialQuinoline Derivative AHigher than isoniazid
AnticancerQuinoline Derivative BIC50 = 15 µM (MCF-7)
Anti-inflammatoryQuinoline Derivative CSignificant NO inhibition

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